molecular formula C20H23N3O4S B6570609 butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 921777-51-7

butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No. B6570609
CAS RN: 921777-51-7
M. Wt: 401.5 g/mol
InChI Key: XNTJCYLSPIFCHI-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate has been found to possess a range of properties which make it an attractive option for use in scientific research. The compound has been studied extensively for its potential applications in biochemistry and medicine, including its ability to act as an inhibitor of various enzymes and its potential use as an anti-cancer agent. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the activity of various receptors. Additionally, this compound has been found to possess antioxidant properties, making it a potential candidate for use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and can be completed in a few hours. Additionally, this compound is stable and can be stored for long periods of time without degradation. Furthermore, this compound has been found to possess a range of biochemical and physiological effects which make it an attractive option for use in scientific research.
However, there are certain limitations to using this compound in laboratory experiments. The compound has not been extensively studied, and its mechanism of action is not yet fully understood. Additionally, this compound has not been tested in humans, so its safety and efficacy in humans is not yet known. Furthermore, this compound has not been approved for use in humans, so it cannot be used in clinical trials.

Future Directions

There are several potential future directions for research on butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate. Further research could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical pathways. Additionally, further research could be conducted to determine the safety and efficacy of this compound in humans, as well as to develop new methods for synthesizing the compound. Furthermore, additional research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent or its ability to modulate the activity of various receptors. Finally, further research could be conducted to investigate the potential side effects of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

Butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate can be synthesized using a variety of methods, including a two-step synthesis from commercially available starting materials. The first step involves the reaction of 4-chlorobenzaldehyde with 2-chloro-3-cyclopropyl-1,3-thiazole-4-carboxylic acid chloride to form the desired this compound. In the second step, the resulting product is then reacted with butyl alcohol to form the final this compound product. The synthesis of this compound has been found to be relatively straightforward and can be completed in a few hours.

properties

IUPAC Name

butyl 4-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-2-3-10-27-19(26)14-6-8-15(9-7-14)21-17(24)11-16-12-28-20(22-16)23-18(25)13-4-5-13/h6-9,12-13H,2-5,10-11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTJCYLSPIFCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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